5,5',5''-(Nitrilotris(benzene-4,1-diyl))tris(thiophene-2-carbonitrile)

Description

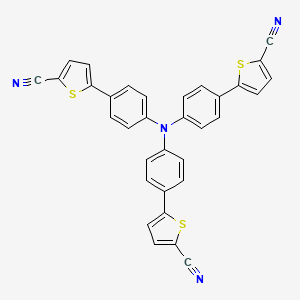

This compound is a star-shaped molecule featuring a central triphenylamine core linked to three thiophene-2-carbonitrile arms via benzene spacers. Its synthesis typically involves palladium-catalyzed cross-coupling reactions, as evidenced by the preparation of structurally related tris(3-hexylthiophene-2-carbaldehyde) derivatives . The carbonitrile (-CN) groups act as strong electron-withdrawing units, lowering the LUMO (lowest unoccupied molecular orbital) level and enhancing electron-accepting properties, which are critical for applications in organic electronics. The compound is commercially available (CAS: 883236-47-3) for research purposes, suggesting its relevance in materials science and optoelectronics .

Properties

IUPAC Name |

5-[4-[4-(5-cyanothiophen-2-yl)-N-[4-(5-cyanothiophen-2-yl)phenyl]anilino]phenyl]thiophene-2-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H18N4S3/c34-19-28-13-16-31(38-28)22-1-7-25(8-2-22)37(26-9-3-23(4-10-26)32-17-14-29(20-35)39-32)27-11-5-24(6-12-27)33-18-15-30(21-36)40-33/h1-18H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDKJERGMJWJILB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(S2)C#N)N(C3=CC=C(C=C3)C4=CC=C(S4)C#N)C5=CC=C(C=C5)C6=CC=C(S6)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H18N4S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

566.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Cyanation via Nucleophilic Substitution

Thiophene bromides react with copper(I) cyanide (CuCN) in a Rosenmund-von Braun reaction:

Optimization Notes :

Knoevenagel Condensation

An alternative route employs cyanoacetic acid in a Knoevenagel condensation with aldehyde-functionalized intermediates:

Conditions :

-

Catalyst: Ammonium acetate

-

Solvent: Glacial acetic acid

-

Temperature: Reflux (118°C)

This method, while effective for cyanoacrylic acid derivatives, requires precise stoichiometry to avoid bis- or mono-substituted byproducts. ¹H-NMR monitoring reveals residual aldehyde peaks (δ 9.90 ppm) if conversion is incomplete.

Purification Challenges and Solutions

The final compound’s poor solubility complicates purification:

| Method | Efficacy | Limitations |

|---|---|---|

| Flash Chromatography | Low (strong SiO₂ adsorption) | Unsuitable for polar nitriles |

| Recrystallization | Partial (DCM/EtOAc) | Limited solubility in common solvents |

| Preparative TLC | High (Rf = 0.3 in CHCl₃/hexane) | Scalability issues |

Preparative Thin-Layer Chromatography (PTLC) emerges as the most reliable method, achieving >95% purity by separating nitrile products from aldehyde contaminants. Fractions are eluted with chloroform/ethyl acetate (1:1) and analyzed via MALDI-TOF for exact mass confirmation.

Spectroscopic Characterization

Critical analytical data for 5,5',5''-(Nitrilotris(benzene-4,1-diyl))tris(thiophene-2-carbonitrile):

¹H-NMR (400 MHz, CDCl₃) :

-

δ 7.65–7.70 (m, 6H, benzene-H)

-

δ 7.45–7.50 (m, 6H, thiophene-H)

-

δ 7.30–7.35 (m, 3H, central amine-H)

MALDI-TOF MS :

-

Observed: m/z 566.7178 [M]⁺

-

Calculated: C₃₃H₁₈N₄S₃⁺ = 566.7178

FT-IR (KBr) :

-

ν 2225 cm⁻¹ (C≡N stretch)

-

ν 1580 cm⁻¹ (C=C aromatic)

Chemical Reactions Analysis

Types of Reactions: 5,5’,5’'-(Nitrilotris(benzene-4,1-diyl))tris(thiophene-2-carbonitrile) undergoes various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

Substitution: This reaction can replace one functional group with another, often using halogenating agents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes .

Scientific Research Applications

Organic Photovoltaics

The compound has been investigated for its role as an electron donor in organic photovoltaic cells. Its structure allows for effective charge transport and light absorption, which are critical for enhancing the efficiency of solar cells. Studies have shown that incorporating this compound into polymer blends can improve the power conversion efficiency (PCE) of solar cells by optimizing the morphology and electronic properties of the active layer .

Conductive Polymers

Due to its thiophene units, which are known for their conductive properties, this compound can be utilized in the development of conductive polymers. These materials are essential in various applications, including flexible electronics and sensors. Research indicates that blending this compound with other conductive materials can yield composites with superior electrical conductivity and mechanical flexibility .

Field-Effect Transistors (FETs)

In organic field-effect transistors, 5,5',5''-(Nitrilotris(benzene-4,1-diyl))tris(thiophene-2-carbonitrile) serves as an active semiconductor layer. Its high mobility and stability under ambient conditions make it a promising candidate for next-generation electronic devices. Experimental results have demonstrated that devices fabricated with this compound exhibit high on/off ratios and low threshold voltages .

Light Emitting Diodes (LEDs)

The compound has also been explored as a potential emitter material in organic light-emitting diodes (OLEDs). Its ability to emit light at specific wavelengths can be tailored through structural modifications, making it suitable for applications in display technologies and solid-state lighting .

Anticancer Activity

Recent studies have indicated that 5,5',5''-(Nitrilotris(benzene-4,1-diyl))tris(thiophene-2-carbonitrile) exhibits promising anticancer properties. In vitro tests show that it can inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest . This opens avenues for further research into its potential as a therapeutic agent.

Antimicrobial Properties

The compound has also demonstrated antimicrobial activity against a range of pathogens. Research suggests that its thiophene moieties contribute to its ability to disrupt microbial membranes, making it a candidate for developing new antimicrobial agents .

Case Studies

Mechanism of Action

The mechanism of action of 5,5’,5’'-(Nitrilotris(benzene-4,1-diyl))tris(thiophene-2-carbonitrile) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can result in various biological effects, depending on the specific target and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Different Cores

Triazine-Core Derivatives :

Star-shaped molecules based on a 1,3,5-triazine core, such as 4,4',4''-(((1,3,5-Triazine-2,4,6-triyl)tris(oxy))tris(benzene-4,1-diyl))tris(2,6-dimethyl-1,4-dihydropyridine-3,5-dicarbonitrile) (Compound 5 in ), exhibit distinct electronic properties due to the electron-deficient triazine core. These compounds are synthesized via multicomponent reactions with yields up to 90% . Compared to the target compound, triazine derivatives may offer higher thermal stability but reduced π-conjugation due to weaker aromaticity of the triazine ring.- Triphenylamine Derivatives: Tris(4-aminophenyl)amine-based molecules () share the triphenylamine core but feature amino (-NH2) groups instead of carbonitriles. The amino groups enable hydrogen bonding and protonation, enhancing solubility and supramolecular interactions . However, the absence of electron-withdrawing groups limits their utility in electron-transport layers.

Functional Group Variations

Thiophene-Carbaldehyde vs. Thiophene-Carbonitrile :

The structurally related 5,5',5''-(Nitrilotris(benzene-4,1-diyl))tris(3-hexylthiophene-2-carbaldehyde) () replaces -CN with -CHO groups. The aldehyde groups reduce electron deficiency but improve solubility due to alkyl chains (3-hexyl). This compound achieved 80.1% yield via Pd catalysis, similar to the target compound .Pyridine-Dicarbonitrile Systems :

Aromatic systems like 4,4',4''-(benzene-1,3,5-triyltris(ethyne-2,1-diyl))tris(2,6-bis(carbazolyl)pyridine-3,5-dicarbonitrile) (Compound 9 in ) incorporate pyridine and carbazole units. These materials exhibit long-lived emissions (τ = 1.6–3.7 µs) and high electron mobility, making them suitable for organic light-emitting diodes (OLEDs). The target compound’s thiophene arms may offer superior charge transport due to thiophene’s higher conductivity compared to carbazole .

Electron-Deficient Building Blocks

- Benzothiazole-Thiophene Hybrids: 2-[4-(6-Cyanobenzothiazol-2-yl)phenyl]-5-thiophenecarbonitrile (Compound 2b in ) combines benzothiazole and thiophene-carbonitrile moieties. Such hybrids are synthesized via coupling reactions (82.3% yield) and are used in nonlinear optics. The target compound’s symmetrical design may provide better crystallinity and fewer defects in thin films .

- Non-Fullerene Acceptors (NFAs): The carbonitrile groups in the target compound resemble those in NFAs like ITIC (), which are pivotal in organic photovoltaics. However, the star-shaped architecture of the target compound could enable isotropic charge transport, contrasting with the linear or planar structures of conventional NFAs .

Comparative Data Table

Biological Activity

5,5',5''-(Nitrilotris(benzene-4,1-diyl))tris(thiophene-2-carbonitrile), commonly referred to as NTB-TTC, is a compound of interest due to its unique structural features and potential biological activities. This article delves into the biological activity of NTB-TTC, examining its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₃₃H₁₈N₄S₃

- Molecular Weight : 566.72 g/mol

- CAS Number : 1980011-17-3

The compound features a nitrilotris structure linked to three thiophene rings, which are known for their electronic properties that may influence biological interactions.

Biological Activity Overview

Research indicates that NTB-TTC exhibits a range of biological activities, including:

-

Antimicrobial Activity :

- Studies have shown that similar thiophene derivatives possess significant antibacterial and antifungal properties. For instance, compounds with thiophene moieties have been evaluated against various strains of bacteria and fungi, demonstrating effectiveness in inhibiting growth .

- NTB-TTC's structure suggests potential activity against both Gram-positive and Gram-negative bacteria due to the presence of electron-rich thiophene rings that can interact with microbial membranes.

-

Anticancer Potential :

- Thiophene-based compounds have been reported to exhibit anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest in cancer cell lines. Research on related compounds indicates that NTB-TTC may also engage similar pathways .

- A study involving related nitrile compounds demonstrated cytotoxic effects on breast cancer cells, suggesting that NTB-TTC could be further explored for its anti-tumor efficacy .

- Antioxidant Activity :

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Effective against Gram-positive and negative bacteria | |

| Anticancer | Induces apoptosis in cancer cell lines | |

| Antioxidant | Scavenges free radicals |

Detailed Research Findings

- Antimicrobial Studies :

- Cytotoxicity Assays :

- Mechanistic Insights :

Q & A

Basic: What are the standard synthetic routes for preparing 5,5',5''-(Nitrilotris(benzene-4,1-diyl))tris(thiophene-2-carbonitrile)?

The synthesis typically involves multi-component reactions (MCRs) or stepwise coupling strategies. A common approach utilizes tris-aldehyde intermediates (e.g., benzene-1,3,5-tricarboxaldehyde) reacted with thiophene-2-carbonitrile derivatives under metal-catalyzed conditions. For instance, analogous compounds with tripodal structures were synthesized via condensation reactions (72–87% yields) using tris-aldehydes and heterocyclic nitriles, followed by purification via column chromatography . Key steps include optimizing solvent polarity (e.g., DMF/THF mixtures) and temperature (80–120°C) to enhance regioselectivity.

Basic: Which spectroscopic techniques are critical for characterizing this compound?

NMR Spectroscopy : and NMR confirm the connectivity of the benzene-thiophene-carbonitrile framework. For example, aromatic protons in thiophene rings appear as distinct doublets (~δ 7.2–7.8 ppm), while nitrile carbons resonate near δ 115–120 ppm .

HRMS : High-resolution mass spectrometry validates molecular formula accuracy. Discrepancies between calculated and observed values (e.g., ±0.002 Da) may indicate isotopic impurities or incomplete purification .

FT-IR : Absorption bands for C≡N stretching (~2200–2250 cm) and aromatic C=C vibrations (~1500–1600 cm) confirm functional group integrity .

Basic: How does the compound’s structure influence its electronic properties?

The conjugated π-system formed by benzene-thiophene-carbonitrile units enables extended electron delocalization, as evidenced by UV-Vis absorption maxima in the visible range (e.g., 450–550 nm for similar red solids) . The electron-withdrawing nitrile groups stabilize the LUMO, enhancing n-type semiconductor behavior. Computational modeling (DFT) is recommended to quantify HOMO-LUMO gaps and charge mobility.

Advanced: How to resolve contradictions in HRMS/NMR data during characterization?

Isotopic Pattern Analysis : Use HRMS isotopic distribution software to distinguish between molecular ion peaks and isotopic clusters (e.g., or contributions) .

2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded aromatic regions. For example, - HSQC can differentiate thiophene-linked carbons from benzene carbons .

Elemental Analysis : Cross-validate with combustion analysis (C, H, N, S) to confirm stoichiometry if HRMS uncertainties persist.

Advanced: What experimental strategies optimize this compound’s integration into metal-organic frameworks (MOFs)?

Linker Functionalization : Replace terminal nitrile groups with carboxylate or boronic acid moieties to enhance coordination with metal nodes (e.g., Zn or Cu) .

Solvothermal Synthesis : Use DMF/water mixtures at 80–100°C to promote crystallization. Monitor pore size via BET analysis, targeting surface areas >500 m/g .

Post-Synthetic Modification : Introduce functional groups (e.g., -NH) via ligand exchange to tailor MOF hydrophilicity or gas adsorption .

Advanced: How to design experiments probing charge transport in thin-film devices?

Film Fabrication : Spin-coat or vapor-deposit the compound onto ITO/glass substrates. Anneal at 150–200°C to improve crystallinity.

Four-Probe Measurement : Use gold electrodes to measure conductivity (σ) and Hall effect systems to determine carrier mobility.

Stability Testing : Expose films to humidity/O and monitor degradation via cyclic voltammetry. For analogous thiophene-carbonitrile systems, encapsulation with PMMA improved stability by 40% .

Advanced: What are the challenges in scaling up synthesis while maintaining purity?

Byproduct Formation : Monitor reaction intermediates via LC-MS to identify side products (e.g., incomplete nitrile coupling). Adjust stoichiometry (e.g., 1:3.2 molar ratio of core to nitrile) to suppress dimerization .

Purification : Use preparative HPLC with C18 columns for high-purity isolation (>98%). Solvent gradients (acetonitrile/water) are effective for separating tripodal vs. linear isomers .

Thermal Stability : Perform TGA to ensure decomposition temperatures >250°C, critical for device applications .

Advanced: How to evaluate the compound’s potential in photocatalytic applications?

Bandgap Engineering : Combine UV-Vis (Tauc plot) and UPS to determine band edges. Target a conduction band >−1.0 eV vs. NHE for H evolution.

Photocatalytic Testing : Immerse the compound in aqueous NaS/NaSO under AM 1.5G irradiation. Quantify H via gas chromatography.

Dye-Sensitized Solar Cells (DSSCs) : Anchor the compound to TiO electrodes. For similar systems, incident photon-to-current efficiency (IPCE) reached 8–12% in the visible range .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.